molecular formula C14H14O2S B14540310 Ethyl 5-methyl-4-phenylthiophene-2-carboxylate CAS No. 62404-01-7

Ethyl 5-methyl-4-phenylthiophene-2-carboxylate

Cat. No.: B14540310
CAS No.: 62404-01-7
M. Wt: 246.33 g/mol
InChI Key: SYAHQELCLODWRY-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-phenylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position, a methyl group at the 5-position, and a phenyl group at the 4-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 5-methyl-4-phenylthiophene-2-carboxylate, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency of the synthesis. For example, the use of 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) as a solvent under mild conditions has been shown to produce good yields of thiophene analogs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 5-methyl-4-phenylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific biological context and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-methylthio)phenylthiophene-2-carboxylate
  • Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate
  • Ethyl 2-methyl-6-(4-methylthio)phenylpyridine-3-carboxylate

Uniqueness

Ethyl 5-methyl-4-phenylthiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group at the 4-position and the methyl group at the 5-position can impact its electronic properties and interactions with molecular targets .

Properties

CAS No.

62404-01-7

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

ethyl 5-methyl-4-phenylthiophene-2-carboxylate

InChI

InChI=1S/C14H14O2S/c1-3-16-14(15)13-9-12(10(2)17-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

SYAHQELCLODWRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)C)C2=CC=CC=C2

Origin of Product

United States

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